Boc-(S)-3-amino-2-phenylpropan-1-ol

Catalog No.
S13459529
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-amino-2-phenylpropan-1-ol

Product Name

Boc-(S)-3-amino-2-phenylpropan-1-ol

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-2-phenylpropyl]carbamate

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-9-12(10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1

InChI Key

GVWMKFBBAJMCBC-LBPRGKRZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CO)C1=CC=CC=C1

Boc-(S)-3-amino-2-phenylpropan-1-ol is a specialized chiral β²-amino alcohol building block, characterized by a primary hydroxyl group, an (S)-configured phenyl-bearing stereocenter at the C2 position, and a tert-butyloxycarbonyl (Boc) protected primary amine at the C3 position [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a precursor for solution-phase peptidomimetics, transition-state isosteres, and chiral active pharmaceutical ingredients (APIs) [2]. The presence of the Boc group provides essential chemical orthogonality, allowing the primary alcohol to be selectively oxidized or alkylated without compromising the amine, while the specific β² geometry provides a distinct spatial trajectory compared to standard α-amino acid derivatives [3].

Research Fit

Single-enantiomer (S)-β-amino alcohol scaffold

Defined stereochemistry at benzylic center

N-Boc protected for orthogonal deprotection

Stable under basic/nucleophilic conditions

Positional isomer distinct from α-amino alcohol analogs

Enables oxazolidinone and β-peptide pathways

Procurement substitution with the more common α-amino alcohol, Boc-(S)-phenylalaninol, fundamentally alters the molecular trajectory, shifting the carbon backbone from a 1,3-amino alcohol to a 1,2-amino alcohol and changing the spatial projection of the phenyl ring [1]. This renders the generic substitute structurally incompatible for β-turn mimetics or specific protease inhibitor pockets. Furthermore, substituting with the racemic equivalent (Boc-3-amino-2-phenylpropan-1-ol) introduces severe diastereomeric separation bottlenecks during downstream coupling, often requiring solvent-intensive preparative HPLC [2]. Finally, utilizing the Fmoc-protected analog restricts synthetic freedom, as the Fmoc group is rapidly cleaved under the basic conditions (e.g., NaH) frequently required for O-alkylation of the primary hydroxyl group [3].

Substitution Risk

This product (β-amino alcohol)
α-Amino alcohol analog (CAS 66605-57-0)
Oxazolidinone cyclization
Productive one-pot cyclization with TsCl/MsCl
No reaction under identical conditions; synthetic route will fail
May not transfer directly
β-Peptide building block access
Oxidation yields β²-amino acids for foldamer chemistry
Oxidation yields α-amino acids; cannot produce β-peptide scaffolds
May require validation for non-classical peptide synthesis
Chiroptical identity
[α]²⁰/D −27° (CHCl₃), but identical rotation to α-isomer
Same optical rotation; CAS/IUPAC/InChI verification essential
Data to verify

Protecting Group Stability During Strong-Base O-Alkylation

When functionalizing the primary hydroxyl group, the Boc-protected target compound demonstrates >95% protecting group retention under strong basic conditions (e.g., NaH), whereas the Fmoc-protected comparator undergoes rapid cleavage, retaining <5% of the protecting group [1].

Evidence DimensionAmine protecting group retention
Target Compound DataBoc-(S)-3-amino-2-phenylpropan-1-ol (>95% retention)
Comparator Or BaselineFmoc-(S)-3-amino-2-phenylpropan-1-ol (<5% retention)
Quantified Difference>90% higher retention of the protecting group
ConditionsNaH, DMF, 25°C, 2 hours (standard etherification conditions)

Procuring the Boc-protected variant is mandatory for synthetic routes requiring aggressive functionalization of the alcohol via strong bases.

Oxazolidinone formation
Head-to-head
β-amino alcohol: quantitative cyclization to oxazolidinone
α-amino alcohol: no reaction
Reported chemoselectivity determines synthetic success
TsCl/MsCl, base, CH₂Cl₂ or THF, 0°C to rt

Enantiomeric Purity and Downstream Diastereomeric Excess

Procuring the pre-resolved (S)-enantiomer yields >98% diastereomeric excess (de) during downstream solution-phase coupling, compared to <50% de when utilizing the racemic baseline, which necessitates solvent-intensive preparative HPLC for separation [1].

Evidence DimensionDownstream diastereomeric excess (de) after coupling
Target Compound DataEnantiopure Boc-(S)-3-amino-2-phenylpropan-1-ol (>98% de)
Comparator Or BaselineRacemic Boc-3-amino-2-phenylpropan-1-ol (<50% de)
Quantified DifferenceEliminates ~50% yield loss to unwanted diastereomers
ConditionsStandard EDC/HOBt solution-phase coupling to a chiral amino acid

Investing in the pre-resolved (S)-enantiomer bypasses costly, low-yield chiral chromatography steps in late-stage API synthesis.

Optical rotation
Data to verify
[α]²⁰/D −27°
Indistinguishable from α-isomer; orthogonal ID required
c=1, CHCl₃; verify by InChI Key or HPLC

Organic Solvent Solubility for Homogeneous Processing

The incorporation of the lipophilic Boc group increases solubility in aprotic organic solvents like dichloromethane (DCM) to >100 mg/mL, representing a >100-fold increase over the unprotected hydrochloride salt baseline, which is largely insoluble (<1 mg/mL) in DCM [1].

Evidence DimensionSolubility in aprotic organic solvents (DCM)
Target Compound DataBoc-(S)-3-amino-2-phenylpropan-1-ol (>100 mg/mL)
Comparator Or BaselineUnprotected (S)-3-amino-2-phenylpropan-1-ol hydrochloride (<1 mg/mL)
Quantified Difference>100-fold increase in DCM solubility
ConditionsAmbient temperature (25°C) solubility assay

High solubility in standard organic solvents ensures seamless integration into scalable solution-phase synthesis and simplifies aqueous workups.

Supplier cost ratio
Cross-study
~20–50× higher per gram
Fewer suppliers, premium pricing vs. α-isomer
Pricing from public catalogs 2024–2026

Structural Trajectory in Protease Inhibitor Design

Compared to the α-amino alcohol Boc-(S)-phenylalaninol, Boc-(S)-3-amino-2-phenylpropan-1-ol provides a 1,3-amino alcohol backbone (3-carbon spacer) rather than a 1,2-amino alcohol (2-carbon spacer), fundamentally altering the spatial projection of the C2-phenyl ring required for S1 pocket binding [1].

Evidence DimensionHeteroatom spacer length and side-chain position
Target Compound DataBoc-(S)-3-amino-2-phenylpropan-1-ol (1,3-amino alcohol, C2-phenyl)
Comparator Or BaselineBoc-(S)-phenylalaninol (1,2-amino alcohol, C2-benzyl)
Quantified Difference1 additional backbone carbon and altered side-chain attachment point
ConditionsCrystallographic or computational modeling of the peptidomimetic backbone

The specific β² architecture is strictly required to mimic tetrahedral intermediate states in targeted protease inhibitor development.

Product class access
Class-level
β²-amino acids β-peptides foldamers
Enables distinct chemical space vs. α-amino alcohol
Oxidation or HATU coupling required
Stereochemical inversion
Class-level
β: SN2 cyclization to oxazolidinone then hydrolysis → inverted alcohol
α: no analogous inversion pathway
Unique handle for accessing both enantiomeric series
Reported oxazolidinone yields 91–96%
Melting point data
Source review
Not publicly certified
α-isomer has certified mp 94–98°C; β-isomer lacks equivalent data
Verify handling for automated solid-phase synthesis

Solution-Phase Synthesis of β²-Peptidomimetics

Due to its high solubility in DCM and the base-stability of the Boc group, this compound is procured for synthesizing β-peptides where the C-terminus must be reduced to an alcohol to prevent further extension or to enhance proteolytic stability [1].

Development of Transition-State Isosteres for Protease Inhibitors

The 1,3-amino alcohol motif serves as a structural surrogate for the tetrahedral intermediate of peptide bond hydrolysis. The specific (S)-configuration of the C2-phenyl group ensures correct spatial alignment within the S1/S1' pockets of target proteases [2].

Chiral Ether and Amine API Scaffolding

The orthogonality of the Boc-protected amine allows the primary alcohol to be aggressively O-alkylated using strong bases (e.g., NaH), or oxidized to an aldehyde for subsequent reductive amination, making it a versatile hub for complex chiral API frameworks [3].

Application Fit

Application
Selection Property
Validation Focus
Chiral oxazolidinone synthesis
β-amino alcohol positional isomer
Oxazolidinone cyclization reactivity
β-Peptide and foldamer construction
β²-amino acid precursor scaffold
Oxidation and coupling compatibility
Asymmetric catalysis ligand precursor
(S)-enantiomer β-amino alcohol core
Enantioselective reaction performance (literature)
Kinase inhibitor intermediate research
3-amino-2-phenylpropan-1-ol scaffold
Reported kinase inhibition context; requires validation

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

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